molecular formula C5H6N2O2S B13930710 3-((Cyanomethyl)sulfonyl)propanenitrile

3-((Cyanomethyl)sulfonyl)propanenitrile

Cat. No.: B13930710
M. Wt: 158.18 g/mol
InChI Key: XWHSAYMNCUQFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Cyanomethyl)sulfonyl)propanenitrile is an organic compound with the molecular formula C5H6N2O2S and a molecular weight of 158.18 g/mol . It is characterized by the presence of both a nitrile group and a sulfonyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-((Cyanomethyl)sulfonyl)propanenitrile typically involves organic synthesis routes. One common method is the reaction of a suitable nitrile compound with a sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may vary depending on the manufacturer. the general approach involves large-scale organic synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-((Cyanomethyl)sulfonyl)propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((Cyanomethyl)sulfonyl)propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((Cyanomethyl)sulfonyl)propanenitrile depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The nitrile and sulfonyl groups can interact with various molecular targets, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Cyanomethyl)sulfonyl)propanenitrile is unique due to its specific combination of nitrile and sulfonyl groups, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

3-(cyanomethylsulfonyl)propanenitrile

InChI

InChI=1S/C5H6N2O2S/c6-2-1-4-10(8,9)5-3-7/h1,4-5H2

InChI Key

XWHSAYMNCUQFFI-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)CC#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.